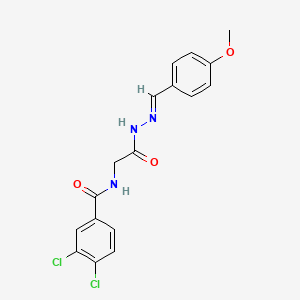![molecular formula C26H32O6 B12011032 [2-oxo-2-(6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-8-yl)ethyl] acetate](/img/structure/B12011032.png)
[2-oxo-2-(6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-8-yl)ethyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Oxo-2-(6,6,9,13-Tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-8-yl)ethyl]acetat ist eine komplexe organische Verbindung mit einer einzigartigen Struktur. Es zeichnet sich durch seine Mehrfachringsysteme und funktionellen Gruppen aus, was es zu einem interessanten Forschungsobjekt in verschiedenen Bereichen der Wissenschaft macht.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von [2-Oxo-2-(6,6,9,13-Tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-8-yl)ethyl]acetat umfasst mehrere Schritte, darunter die Bildung der Kernringstrukturen und die Einführung von funktionellen Gruppen. Die Reaktionsbedingungen erfordern typischerweise kontrollierte Temperaturen, spezifische Katalysatoren und Lösungsmittel, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um die Effizienz zu maximieren und die Kosten zu minimieren. Der Prozess kann kontinuierliche Strömungsreaktoren, automatisierte Systeme und strenge Qualitätskontrollmaßnahmen umfassen, um Konsistenz und Sicherheit zu gewährleisten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-oxo-2-(6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-8-yl)ethyl] acetate involves multiple steps, including the formation of the core ring structures and the introduction of functional groups. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Arten von Reaktionen
[2-Oxo-2-(6,6,9,13-Tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-8-yl)ethyl]acetat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Produkte zu bilden, abhängig von den verwendeten Reagenzien und Bedingungen.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren, was zu neuen Derivaten führt.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen einführen, wodurch sich die Eigenschaften der Verbindung ändern.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren. Reaktionsbedingungen wie Temperatur, Druck und die Wahl des Lösungsmittels spielen eine entscheidende Rolle bei der Bestimmung des Ergebnisses der Reaktionen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Ketonen oder Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird [2-Oxo-2-(6,6,9,13-Tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-8-yl)ethyl]acetat als Baustein zur Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer Reaktionswege und die Entwicklung neuer Verbindungen.
Biologie
In der biologischen Forschung kann diese Verbindung verwendet werden, um Enzymwechselwirkungen, zelluläre Prozesse und Stoffwechselwege zu untersuchen. Seine Fähigkeit, mit verschiedenen biologischen Molekülen zu interagieren, macht es zu einem wertvollen Werkzeug für das Verständnis komplexer biologischer Systeme.
Medizin
In der Medizin kann [2-Oxo-2-(6,6,9,13-Tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-8-yl)ethyl]acetat auf seine potenziellen therapeutischen Eigenschaften untersucht werden. Es könnte in der Medikamentenentwicklung eingesetzt werden, um spezifische Krankheiten oder Zustände zu bekämpfen.
Industrie
In industriellen Anwendungen kann diese Verbindung bei der Herstellung von Spezialchemikalien, Polymeren und anderen Materialien verwendet werden. Seine einzigartigen Eigenschaften können die Leistung und Funktionalität verschiedener Produkte verbessern.
Wirkmechanismus
Der Wirkmechanismus von [2-Oxo-2-(6,6,9,13-Tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-8-yl)ethyl]acetat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Diese Wechselwirkungen können zu Veränderungen in zellulären Prozessen, Enzymaktivität und anderen biologischen Funktionen führen. Der genaue Mechanismus kann je nach dem Kontext, in dem die Verbindung verwendet wird, variieren.
Wirkmechanismus
The mechanism of action of [2-oxo-2-(6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-8-yl)ethyl] acetate involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activity, and other biological functions. The exact mechanism may vary depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO)
- 4-Oxo-2,2,6,6-tetramethylpiperidinooxy
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen zeichnet sich [2-Oxo-2-(6,6,9,13-Tetramethyl-16-oxo-5,7-dioxapentacyclo[108002,904,8013,18]icosa-11,14,17-trien-8-yl)ethyl]acetat durch seine komplexe Ringstruktur und seine mehreren funktionellen Gruppen aus.
Fazit
[2-Oxo-2-(6,6,9,13-Tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-8-yl)ethyl]acetat ist eine faszinierende Verbindung mit vielfältigen Anwendungen in Chemie, Biologie, Medizin und Industrie. Seine einzigartige Struktur und Reaktivität machen es zu einem wertvollen Werkzeug für die wissenschaftliche Forschung und industrielle Prozesse.
Eigenschaften
Molekularformel |
C26H32O6 |
|---|---|
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
[2-oxo-2-(6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-8-yl)ethyl] acetate |
InChI |
InChI=1S/C26H32O6/c1-15(27)30-14-21(29)26-22(31-23(2,3)32-26)13-20-18-7-6-16-12-17(28)8-10-24(16,4)19(18)9-11-25(20,26)5/h8-10,12,18,20,22H,6-7,11,13-14H2,1-5H3 |
InChI-Schlüssel |
RXVCRWOAAHYCJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC(=O)C12C(CC3C1(CC=C4C3CCC5=CC(=O)C=CC54C)C)OC(O2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)acetamide](/img/structure/B12010959.png)

![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12010971.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12010981.png)






![(5Z)-5-(2,5-dimethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12011009.png)

![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12011026.png)
